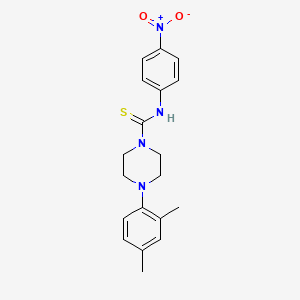![molecular formula C19H17ClFN3O2S2 B4174908 N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide](/img/structure/B4174908.png)
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide
Descripción general
Descripción
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide, also known as compound X, is a novel chemical compound that has recently gained attention in the field of scientific research. It belongs to the class of thiadiazole derivatives and is synthesized through a multi-step process. Compound X has shown promising results in various studies and has the potential to be used in various fields of research.
Mecanismo De Acción
The mechanism of action of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X is not fully understood. However, it is believed to act through various pathways such as the inhibition of enzymes, the activation of signaling pathways, and the modulation of gene expression. Further research is needed to fully understand the mechanism of action of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. It has also been shown to inhibit the activity of various enzymes involved in cell signaling pathways. Physiologically, N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X has been shown to improve glucose tolerance, insulin sensitivity, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X is its versatility. It can be used in various fields of research and has shown promising results in various studies. However, one of the limitations of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for the research of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X. One area of research is the development of more efficient synthesis methods for N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X. Another area of research is the identification of the specific pathways and mechanisms of action of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X. Additionally, further studies are needed to determine the optimal dosage and administration of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X for various applications. Finally, the potential use of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X as a therapeutic agent in various diseases needs to be further explored.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential use in various fields of scientific research. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide X has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, it has been shown to improve cognitive function and reduce oxidative stress.
Propiedades
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2S2/c1-2-15(26-16-10-6-5-9-14(16)21)17(25)22-18-23-24-19(28-18)27-11-12-7-3-4-8-13(12)20/h3-10,15H,2,11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRJJPMRKMUKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2Cl)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-fluorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4174833.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4174841.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4174842.png)

![2,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4174845.png)
![7-methyl-1-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174847.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4174857.png)
![4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4174870.png)
![2-amino-4',4',6',7,7,8',9'-heptamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4174878.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4174880.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4174893.png)
![5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4174902.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methoxybenzamide](/img/structure/B4174914.png)